(R)-1-(tetrahydrofuran-2-yl)propan-1-ol
Description
(R)-1-(Tetrahydrofuran-2-yl)propan-1-ol is a chiral secondary alcohol featuring a tetrahydrofuran (THF) ring substituted at the 2-position with a propanol chain. Its (R)-configuration imparts enantioselectivity, making it valuable in asymmetric synthesis and pharmaceutical intermediates . The THF ring contributes to its polarity and solubility in organic solvents, while the hydroxyl group enables hydrogen bonding and derivatization. Syntheses often involve regiocontrolled assembly of THF derivatives, such as iodohydrin intermediates followed by nucleophilic substitution or oxidation . Applications span fragrances, polymers, and bioactive molecules due to its structural versatility.
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
(1R)-1-(oxolan-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H14O2/c1-2-6(8)7-4-3-5-9-7/h6-8H,2-5H2,1H3/t6-,7?/m1/s1 |
InChI Key |
YURZFYINXLRBDR-ULUSZKPHSA-N |
Isomeric SMILES |
CC[C@H](C1CCCO1)O |
Canonical SMILES |
CCC(C1CCCO1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The compound is compared below with analogs differing in substituents, functional groups, or stereochemistry. Key differences in physicochemical properties, reactivity, and applications are highlighted.
Analogous Tetrahydrofuran Derivatives
Key Findings :
- Chain Length and Lipophilicity: The tridecan-1-ol derivative (C₂₅H₄₆O₃) exhibits enhanced lipophilicity, favoring membrane permeability in lipid-based systems, whereas the parent propanol derivative is more soluble in polar solvents .
- Functional Group Impact : Tetrahydrofurfuryl acrylate’s ester group increases reactivity in polymerization but reduces hydrogen-bonding capacity compared to the hydroxyl group in (R)-1-(THF-2-yl)propan-1-ol .
Stereochemical and Substitutional Variants
Key Findings :
- Epoxide vs. Hydroxyl : The epoxide derivative () undergoes ring-opening reactions for polymer crosslinking, whereas the hydroxyl group in the parent compound is more suited for esterification or etherification .
- Heterocycle Substitution : Replacing THF with thiophene () introduces conjugation, shifting applications toward optoelectronics rather than chiral synthesis .
Salt and Derivative Forms
Key Findings :
- Salt Formation : The hydrochloride salt () improves crystallinity and stability, advantageous for pharmaceutical formulations, whereas the free alcohol is more volatile .
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